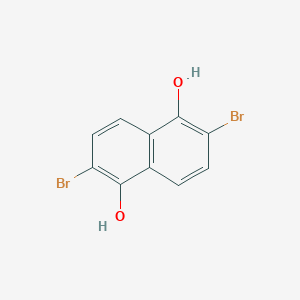

2,6-Dibromonaphthalene-1,5-diol

Description

Properties

IUPAC Name |

2,6-dibromonaphthalene-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2O2/c11-7-3-1-5-6(10(7)14)2-4-8(12)9(5)13/h1-4,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJUWGHWJYULLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=C(C=C2)Br)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00232889 | |

| Record name | 1,5-Naphthalenediol, 2,6-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-59-3 | |

| Record name | 2,6-Dibromo-1,5-naphthalenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-1,5-naphthalenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 84-59-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Naphthalenediol, 2,6-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromonaphthalene-1,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIBROMO-1,5-NAPHTHALENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3BHJ6NH78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dibromonaphthalene-1,5-diol from 1,5-Dihydroxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-dibromonaphthalene-1,5-diol, a key intermediate in the development of novel organic materials and pharmaceutical compounds. The document details the electrophilic aromatic substitution methodology for the bromination of 1,5-dihydroxynaphthalene, presenting a thorough experimental protocol, quantitative data, and process visualizations to aid in research and development.

Introduction

This compound is a valuable synthetic building block due to the strategic positioning of its bromine and hydroxyl functional groups. These moieties allow for a diverse range of subsequent chemical transformations, making it a versatile precursor for the synthesis of complex molecular architectures, including semiconducting polymers and pharmacologically active molecules. The direct bromination of the readily available 1,5-dihydroxynaphthalene is a primary route for its preparation. This guide focuses on a well-established method for this synthesis.

Reaction and Mechanism

The core of the synthesis is an electrophilic aromatic substitution reaction. Elemental bromine (Br₂) is employed as the brominating agent to introduce two bromine atoms onto the naphthalene ring of 1,5-dihydroxynaphthalene. The hydroxyl groups are activating and ortho-, para-directing, which guides the incoming electrophilic bromine to the 2 and 6 positions.

Experimental Protocols

The following protocol is based on established methodologies for the bromination of 1,5-dihydroxynaphthalene.

Materials:

-

1,5-Dihydroxynaphthalene

-

Glacial Acetic Acid

-

Bromine

-

Anhydrous Sodium Acetate

-

Ethanol

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

1. Reaction Setup:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, a solution of 1,5-dihydroxynaphthalene (10 g) in glacial acetic acid (100 c.c.) is prepared.

-

Anhydrous sodium acetate (10 g) is added to the solution.

2. Addition of Bromine:

-

A solution of bromine (21 g) in glacial acetic acid (50 c.c.) is added dropwise from the dropping funnel to the stirred solution of the diol at room temperature over a period of 1 hour.

3. Reaction:

-

After the addition is complete, the reaction mixture is heated to 60-70°C for 2 hours.

-

The mixture is then boiled for a few minutes to ensure the completion of the reaction.

4. Isolation of the Crude Product:

-

The reaction mixture is allowed to cool, and then poured into a large volume of water.

-

The precipitated solid is collected by filtration using a Büchner funnel, washed thoroughly with water until the filtrate is colorless.

5. Purification:

-

The crude this compound is purified by crystallization from ethanol.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of 1,5-Dihydroxynaphthalene

| Property | Value |

| Molecular Formula | C₁₀H₈O₂ |

| Molar Mass | 160.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 259-261 °C |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₆Br₂O₂ |

| Molar Mass | 317.96 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 236-239 °C (decomposes) |

| Purity (Typical) | ≥96% |

Mandatory Visualizations

To further elucidate the process, the following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical reaction for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Regioselective Bromination of 1,5-Naphthalenediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the regioselective bromination of 1,5-naphthalenediol. The strategic introduction of bromine atoms onto the naphthalene core is a critical transformation in the synthesis of a wide array of valuable compounds, including pharmaceuticals, functional materials, and organic electronics. Understanding and controlling the regioselectivity of this reaction is paramount for efficient and targeted synthesis. This document details the experimental protocols for achieving specific bromination patterns, presents quantitative data in a structured format, and visualizes the reaction pathways.

Introduction

1,5-Naphthalenediol is a highly activated aromatic system susceptible to electrophilic substitution. The two hydroxyl groups strongly direct incoming electrophiles, primarily to the ortho and para positions. However, the regiochemical outcome of bromination can be precisely controlled by modulating the reaction conditions and the nature of the substituent on the hydroxyl groups. This guide focuses on the selective synthesis of 2,6-dibromo- and 4,8-dibromo-1,5-naphthalenediol derivatives, key intermediates in organic synthesis.

Regioselective Bromination Pathways

The regioselectivity of the bromination of the 1,5-naphthalenediol scaffold is dictated by the directing effects of the oxygen-containing substituents. When the hydroxyl groups are unprotected, electrophilic attack is favored at the positions ortho to the hydroxyls (C2 and C6). Conversely, protecting the hydroxyl groups, for instance as methoxy ethers, sterically encumbers the ortho positions and electronically favors substitution at the para positions (C4 and C8).

Caption: Reaction pathways for the regioselective dibromination of 1,5-naphthalenediol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the regioselective bromination reactions discussed in this guide.

| Starting Material | Brominating Agent | Solvent | Temperature | Product | Yield | Reference |

| 1,5-Naphthalenediol | Bromine (Br₂) | Glacial Acetic Acid | Cold | 2,6-Dibromo-1,5-naphthalenediol | - | [1] |

| 1,5-Dimethoxynaphthalene | Bromine (Br₂) | Carbon Tetrachloride | 70 °C | 4,8-Dibromo-1,5-dimethoxynaphthalene | 22% | [1] |

Yield data was not explicitly provided in the referenced abstract for the synthesis of 2,6-Dibromo-1,5-naphthalenediol.

Experimental Protocols

The following are detailed experimental protocols for the key regioselective bromination reactions.

Synthesis of 2,6-Dibromo-1,5-naphthalenediol

This protocol is based on the work of Carter, Race, and Rowe, which confirmed the findings of Wheeler and Ergle.[1]

Procedure:

-

Dissolve 1,5-naphthalenediol in cold glacial acetic acid.

-

To the stirred solution, add a solution of bromine in glacial acetic acid dropwise. The exact stoichiometry of bromine for dibromination is two equivalents.

-

Maintain the reaction mixture at a cold temperature throughout the addition.

-

After the addition is complete, a mixture of dibromo- and tribromo-1,5-dihydroxynaphthalene may precipitate.

-

The 2,6-dibromo-1,5-dihydroxynaphthalene can be isolated and purified from the reaction mixture.

Note: The original literature describes the formation of a mixture and does not provide a detailed work-up or purification procedure for isolating the pure 2,6-dibromo derivative.

Synthesis of 4,8-Dibromo-1,5-dimethoxynaphthalene

This protocol is adapted from the work of Carter, Race, and Rowe.[1]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1,5-dimethoxynaphthalene (5 g) in carbon tetrachloride (120 c.c.).

-

Heat the solution to 70 °C.

-

Over a period of 15 minutes, add a solution of bromine (8.5 g) in carbon tetrachloride (10 c.c.) to the reaction mixture.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Concentrate the solution to approximately 50 c.c. and allow it to cool.

-

The 4,8-dibromo-1,5-dimethoxynaphthalene will separate as colorless leaflets.

-

Recrystallize the product twice from carbon tetrachloride to obtain the pure compound (m.p. 187 °C).

Caption: Experimental workflows for the synthesis of dibrominated 1,5-naphthalenediol derivatives.

Conclusion

The regioselective bromination of 1,5-naphthalenediol is a versatile and powerful tool in organic synthesis. By carefully selecting the reaction conditions and utilizing protecting groups for the hydroxyl functions, chemists can direct the bromination to either the 2,6- or 4,8-positions with a high degree of control. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient synthesis of key brominated naphthalenediol intermediates. Further optimization of reaction conditions, including the exploration of alternative brominating agents and catalysts, may lead to even higher yields and selectivities.

References

Spectroscopic Characterization of 2,6-Dibromonaphthalene-1,5-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,6-Dibromonaphthalene-1,5-diol (CAS No. 84-59-3), a halogenated aromatic diol of interest in synthetic chemistry and materials science. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on its chemical structure and the known spectral properties of related compounds. Detailed experimental protocols for obtaining this data are also provided to facilitate its empirical verification.

Compound Overview

This compound is a naphthalene derivative substituted with two bromine atoms and two hydroxyl groups. Its chemical structure (Figure 1) suggests a rigid, planar molecule with potential for hydrogen bonding and specific electronic properties conferred by the electron-withdrawing bromine atoms and electron-donating hydroxyl groups.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Molecular Formula: C₁₀H₆Br₂O₂[1][2][3]

Molecular Weight: 317.96 g/mol [1][3][4]

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic characterization of this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 11.0 | Singlet (broad) | 2H | Ar-OH |

| ~7.8 - 8.0 | Doublet | 2H | H-4, H-8 |

| ~7.3 - 7.5 | Doublet | 2H | H-3, H-7 |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~150 - 155 | C-1, C-5 |

| ~130 - 135 | C-4a, C-8a |

| ~125 - 130 | C-3, C-7 |

| ~115 - 120 | C-4, C-8 |

| ~110 - 115 | C-2, C-6 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1600 - 1580 | Medium | C=C stretch (aromatic ring) |

| 1500 - 1400 | Medium | C=C stretch (aromatic ring) |

| 1300 - 1200 | Strong | C-O stretch (phenol) |

| 1000 - 900 | Medium | C-H out-of-plane bend |

| 700 - 600 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 316 | ~50 | [M]⁺ (with ⁷⁹Br₂) |

| 318 | 100 | [M]⁺ (with ⁷⁹Br⁸¹Br) |

| 320 | ~50 | [M]⁺ (with ⁸¹Br₂) |

| 237/239 | Variable | [M-Br]⁺ |

| 158 | Variable | [M-2Br]⁺ |

UV-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Spectral Data (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| ~230 | High | π → π |

| ~280 | Medium | π → π |

| ~330 | Low | n → π* |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon-13 NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Mix approximately 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Grind the mixture to a fine, uniform powder.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

-

Sample Introduction: Introduce a small amount of the solid sample into the ion source via a direct insertion probe.

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Typical EI conditions: electron energy of 70 eV.

-

UV-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity accurately.

-

-

Data Acquisition:

-

Record the absorption spectrum over a wavelength range of 200-800 nm.

-

Use a quartz cuvette with a 1 cm path length.

-

Use the pure solvent as a reference.

-

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the complete spectroscopic characterization of this compound and the general workflow for a single spectroscopic analysis.

Caption: Overall workflow for the spectroscopic characterization.

Caption: General workflow for a single spectroscopic analysis.

Conclusion

This technical guide provides a foundational framework for the spectroscopic characterization of this compound. The predicted data serves as a benchmark for researchers, and the detailed protocols offer a standardized approach to obtaining empirical results. The comprehensive spectroscopic analysis outlined herein is crucial for confirming the structure, assessing the purity, and understanding the electronic properties of this compound, which are essential for its applications in drug development and materials science.

References

Spectroscopic Data of 2,6-Dibromonaphthalene-1,5-diol: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,6-Dibromonaphthalene-1,5-diol. Due to the absence of publicly available, experimentally derived ¹H and ¹³C NMR spectra for this specific compound, this document presents predicted data based on established spectroscopic principles. It includes comprehensive tables of predicted chemical shifts, detailed experimental protocols for data acquisition, and logical workflow diagrams to guide researchers in their analytical endeavors.

Introduction

This compound is a halogenated aromatic compound of interest in various fields of chemical research, including materials science and as a potential building block in medicinal chemistry. A thorough structural characterization is paramount for its application, with ¹H and ¹³C NMR spectroscopy being the most powerful tools for elucidating its molecular structure in solution. This guide outlines the predicted NMR data and provides standardized protocols for its experimental determination.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data from ¹H and ¹³C NMR analyses of this compound. These predictions are based on the analysis of substituent effects on the naphthalene ring system. The numbering convention used for the assignment of signals is depicted in the molecular structure diagram below.

For the prediction of the spectra, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is chosen as the solvent, as it is capable of dissolving the compound and its residual peaks do not typically interfere with the signals of interest. The hydroxyl protons are expected to be observable in this solvent.

Molecular Structure for NMR Assignment

Crystal Structure Analysis of 2,6-Dibromonaphthalene-1,5-diol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromonaphthalene-1,5-diol is a halogenated aromatic compound belonging to the family of naphthalenediols. Compounds in this class are of interest to researchers in materials science and medicinal chemistry due to their potential applications stemming from their rigid bicyclic aromatic core and the influence of substituent groups on their electronic and biological properties. This technical guide aims to provide an in-depth analysis of the crystal structure of this compound. However, a comprehensive search of scientific literature and crystallographic databases reveals a notable absence of publicly available, detailed crystal structure data for this specific compound.

While general physicochemical properties are known, the precise three-dimensional arrangement of atoms in the crystalline state, including unit cell parameters, space group, and intramolecular geometry, has not been reported in retrievable scientific literature. The determination of a crystal structure is a critical step in understanding the structure-property relationships of a material. It provides invaluable insights into intermolecular interactions, packing efficiency, and potential polymorphism, all of which can influence physical characteristics such as melting point, solubility, and bioavailability.

This document, therefore, will outline the standard experimental protocols that would be employed for such a crystal structure analysis and will present the type of data that would be expected from such an investigation. Furthermore, in the absence of specific biological data for this compound, a generalized workflow for the evaluation of a novel chemical entity in a drug discovery context will be illustrated.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₆Br₂O₂ |

| Molecular Weight | 317.96 g/mol |

| CAS Number | 84-59-3 |

| Appearance | Reported as a crystalline solid. |

| InChI Key | GHJUWGHWJYULLK-UHFFFAOYSA-N |

Hypothetical Experimental Protocols for Crystal Structure Analysis

The following section details the standard methodologies that would be applied to determine the crystal structure of this compound.

Synthesis and Crystallization

Synthesis: The synthesis of this compound would typically be achieved through the bromination of 1,5-dihydroxynaphthalene. The reaction conditions, including the choice of brominating agent (e.g., N-bromosuccinimide or elemental bromine), solvent, and temperature, would be optimized to achieve the desired regioselectivity and yield.

Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography to obtain a high-purity sample suitable for single crystal growth.

Crystallization: The growth of single crystals of sufficient size and quality for X-ray diffraction is a critical step. Various methods would be employed, including:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD)

Data Collection: A suitable single crystal would be mounted on a goniometer and placed in the X-ray beam of a single-crystal diffractometer. The crystal would be cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer, equipped with a sensitive detector, would then rotate the crystal through a series of angles, and the diffraction pattern of X-rays scattered by the crystal would be recorded.

Data Processing: The collected diffraction data would be processed to determine the unit cell dimensions and the symmetry of the crystal lattice (the space group). The intensities of the diffracted beams would be integrated and corrected for various experimental factors.

Structure Solution and Refinement: The processed data would be used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model would then be refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural parameters.

Logical Workflow for Crystal Structure Analysis

The following diagram illustrates the logical workflow for the determination and analysis of a crystal structure.

Thermal Properties and Stability of 2,6-Dibromonaphthalene-1,5-diol: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromonaphthalene-1,5-diol is a halogenated aromatic compound with potential applications in various fields, including materials science and as an intermediate in organic synthesis. Understanding its thermal properties and stability is crucial for its handling, storage, and application, particularly in processes requiring elevated temperatures. This document aims to provide a technical overview of the available information on the thermal characteristics of this specific compound.

Current State of Knowledge

A comprehensive search of publicly available scientific literature and chemical databases reveals a significant gap in the experimental data regarding the specific thermal properties of this compound. At present, there are no published experimental values for key thermal parameters such as melting point, boiling point, decomposition temperature, or detailed thermal analysis data from techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC).

While specific data for this compound is unavailable, general knowledge of similar brominated aromatic and naphthalenic compounds can offer some qualitative insights. The presence of bromine atoms and hydroxyl groups on the naphthalene core is expected to influence its thermal behavior. The hydroxyl groups can participate in intermolecular hydrogen bonding, which typically raises the melting point compared to the non-hydroxylated parent compound. The carbon-bromine bonds are known to be susceptible to thermal cleavage, which would be a primary factor in the compound's thermal stability and decomposition pathway.

Physicochemical Properties

Basic physicochemical information for this compound has been compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 84-59-3 | [1][2] |

| Molecular Formula | C₁₀H₆Br₂O₂ | [1][2] |

| Molecular Weight | 317.96 g/mol | [1] |

Experimental Protocols: A General Approach

Due to the absence of specific experimental data for this compound, this section outlines a general methodology that researchers could employ to determine its thermal properties. These protocols are based on standard techniques for the thermal analysis of solid organic compounds.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique to determine the thermal stability and decomposition profile of a material.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots the percentage of mass loss against temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

Differential Scanning Calorimetry (DSC)

DSC is used to measure heat flow associated with thermal transitions in a material, such as melting and crystallization.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.

-

The difference in heat flow to the sample and reference is measured as a function of temperature.

-

The melting point is determined from the peak of the endothermic transition in the DSC curve. The area under the peak corresponds to the enthalpy of fusion.

Logical Workflow for Thermal Characterization

The following diagram illustrates a logical workflow for the comprehensive thermal characterization of a compound like this compound, for which data is currently unavailable.

Caption: A generalized workflow for the thermal analysis of this compound.

Conclusion

While this compound is a commercially available compound, there is a notable lack of publicly accessible data on its thermal properties and stability. The information presented here is based on general chemical principles and data from related compounds. For any application requiring precise knowledge of its thermal behavior, it is imperative that experimental determination of these properties be conducted using standard techniques such as TGA and DSC. The provided general experimental protocols and workflow can serve as a guide for such investigations. Further research is needed to fully characterize this compound and enable its effective use in scientific and industrial applications.

References

A Technical Guide to the Solubility of 2,6-Dibromonaphthalene-1,5-diol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dibromonaphthalene-1,5-diol, a key intermediate in the synthesis of novel organic materials and potential pharmaceutical compounds. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document offers a detailed theoretical framework for understanding its solubility, alongside a robust experimental protocol for its determination.

Theoretical Framework for Solubility

The solubility of this compound is governed by its molecular structure, which features a large, hydrophobic naphthalene core and two hydrophilic hydroxyl (-OH) groups, as well as two bromine (-Br) atoms. The interplay of these features dictates its interaction with various organic solvents.

-

Polar Protic Solvents: The two hydroxyl groups can act as both hydrogen bond donors and acceptors, suggesting a higher affinity for polar protic solvents such as alcohols (e.g., methanol, ethanol) and water. The presence of these hydroxyl groups is expected to enhance solubility in such solvents.[1] However, the large, nonpolar naphthalene ring will limit this solubility.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF) are polar and can act as hydrogen bond acceptors. It is anticipated that this compound will exhibit moderate to good solubility in these solvents due to dipole-dipole interactions and hydrogen bonding with the hydroxyl groups.

-

Nonpolar Solvents: In nonpolar solvents such as hexane, toluene, and dichloromethane, the solubility is expected to be low. The strong intermolecular hydrogen bonding between the diol molecules will likely be more favorable than the weak van der Waals forces with these solvents.

A structurally similar compound, 1,5-Dibromonaphthalene-2,6-diol, is noted to be soluble in methanol, supporting the expectation of solubility in polar protic solvents.[2]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| e.g., Methanol | e.g., 25 | e.g., Isothermal Shake-Flask | ||

| e.g., Ethanol | e.g., 25 | e.g., Isothermal Shake-Flask | ||

| e.g., Acetone | e.g., 25 | e.g., Isothermal Shake-Flask | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Isothermal Shake-Flask | ||

| e.g., Toluene | e.g., 25 | e.g., Isothermal Shake-Flask | ||

| e.g., DMSO | e.g., 25 | e.g., Isothermal Shake-Flask | ||

| e.g., DMF | e.g., 25 | e.g., Isothermal Shake-Flask |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the solubility of this compound using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for Solubility Determination of this compound.

References

In-Depth Technical Guide to 2,6-Dibromo-1,5-naphthalenediol (CAS 84-59-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and safety data for 2,6-Dibromo-1,5-naphthalenediol, CAS number 84-59-3. This document is intended to serve as a core resource for professionals in research and development.

Core Properties and Safety Data

2,6-Dibromo-1,5-naphthalenediol is a halogenated aromatic alcohol. Its chemical structure, featuring a naphthalene core with two hydroxyl and two bromine substituents, makes it a subject of interest in synthetic organic chemistry. The precise positioning of these functional groups influences its chemical reactivity and physical properties.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 2,6-Dibromo-1,5-naphthalenediol.

| Property | Value | Source(s) |

| CAS Number | 84-59-3 | [1][2] |

| Molecular Formula | C₁₀H₆Br₂O₂ | [1] |

| Molecular Weight | 317.96 g/mol | [1] |

| Appearance | Light yellow to amber to dark green powder or crystals | [2] |

| Boiling Point | 397.4 °C at 760 mmHg | |

| Flash Point | 194.2 °C | |

| Density | 2.081 g/cm³ | |

| Refractive Index | 1.766 |

Safety and Toxicological Data

The safety profile of 2,6-Dibromo-1,5-naphthalenediol is summarized below. It is imperative to handle this chemical in accordance with the provided safety precautions.

| Data Point | Information | Source(s) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage | Sealed in dry, room temperature conditions. Recommended to be stored in a cool, dark place (<15°C). | [2] |

Note: Comprehensive toxicological data for this specific compound is not widely available in public literature. The hazard information is based on data for similar chemical structures.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 2,6-Dibromo-1,5-naphthalenediol are not extensively published. However, a general synthetic approach can be inferred from standard bromination reactions of dihydroxynaphthalenes.

General Synthesis of Dihydroxynaphthalenes

The synthesis of dihydroxynaphthalene compounds, the precursors to 2,6-Dibromo-1,5-naphthalenediol, typically involves the sulfonation of naphthalene followed by alkali fusion. For instance, naphthalene-1,5-disulfonic acid can be hydrolyzed with a strong base at elevated temperatures and pressures, followed by acidification to yield 1,5-dihydroxynaphthalene.

A patented method for the preparation of 1,5-dihydroxynaphthalene involves the following general steps:

-

Sulfonation of refined naphthalene with a sulfonating agent.

-

Salting out to obtain a reaction solid.

-

Heating the reaction solid with water and an inorganic strong alkali in the presence of a catalyst (such as methanol, ethanol, or propanol) to produce 1,5-dihydroxynaphthalene.[3]

The subsequent bromination would likely involve reacting the 1,5-dihydroxynaphthalene with a brominating agent, such as elemental bromine, in a suitable solvent. The regioselectivity of the bromination would be influenced by the reaction conditions and the directing effects of the hydroxyl groups.

Visualizations

Logical Workflow for the Synthesis of 2,6-Dibromo-1,5-naphthalenediol

The following diagram illustrates a logical workflow for the synthesis of 2,6-Dibromo-1,5-naphthalenediol based on the general preparation of its precursor.

Caption: General synthesis workflow for 2,6-Dibromo-1,5-naphthalenediol.

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Always consult the relevant safety data sheets and established laboratory protocols before handling any chemical substances.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 2,6-Dibromonaphthalene-1,5-diol with Dianhydrides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel aromatic polyesters through the polymerization of 2,6-dibromonaphthalene-1,5-diol with various aromatic dianhydrides. The resulting polymers, featuring a naphthalene core and bromine substituents, are of interest for applications requiring high thermal stability, inherent flame retardancy, and specific optical or electronic properties. Due to the limited availability of specific literature on this exact polymerization, the following protocols are based on established methods for the synthesis of aromatic polyesters from analogous dihydroxynaphthalene and aromatic diol monomers.

Introduction

The polycondensation of diols with dianhydrides offers a versatile route to aromatic polyesters with tailored properties. The incorporation of the rigid and planar naphthalene moiety is expected to impart high thermal stability and mechanical strength to the polymer backbone. Furthermore, the presence of bromine atoms can enhance flame retardancy and modify the solubility and refractive index of the resulting materials. This document outlines two primary methods for the polymerization of this compound: a high-temperature solution polycondensation and a melt polycondensation technique.

Data Presentation

The following table summarizes the expected properties of polyesters synthesized from this compound and representative dianhydrides, based on data from analogous polymer systems.

| Dianhydride | Polymer Designation | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (TGA, °C) | Solubility |

| Pyromellitic Dianhydride (PMDA) | P(DBND-PMDA) | 0.45 - 0.65 | > 250 | > 450 | Limited solubility in polar aprotic solvents |

| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | P(DBND-6FDA) | 0.50 - 0.75 | 220 - 260 | > 480 | Soluble in polar aprotic solvents (e.g., NMP, DMAc) |

| 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | P(DBND-BTDA) | 0.48 - 0.70 | 230 - 270 | > 460 | Soluble in polar aprotic solvents |

| 4,4'-Oxydiphthalic Anhydride (ODPA) | P(DBND-ODPA) | 0.52 - 0.80 | 210 - 250 | > 470 | Soluble in polar aprotic solvents |

Experimental Protocols

Method 1: High-Temperature Solution Polycondensation

This method involves a two-step process: the formation of a poly(amic acid ester) intermediate at a lower temperature, followed by cyclization to the polyester at an elevated temperature.

Materials:

-

This compound (recrystallized)

-

Aromatic Dianhydride (e.g., PMDA, 6FDA, BTDA, ODPA; purified by sublimation)

-

High-boiling polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), m-cresol)

-

Toluene (for azeotropic removal of water)

-

Nitrogen gas (high purity)

-

Methanol or Ethanol (for polymer precipitation)

Procedure:

-

Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, dissolve equimolar amounts of this compound and the chosen dianhydride in the selected solvent (e.g., NMP) to achieve a solids concentration of 15-20% (w/v).

-

Low-Temperature Poly(amic acid ester) Formation: Stir the mixture at room temperature under a gentle stream of nitrogen for 4-6 hours to form the poly(amic acid ester) intermediate. The viscosity of the solution will gradually increase.

-

Cyclization to Polyester: Add toluene (approximately 10% of the solvent volume) to the reaction mixture. Heat the solution to 180-200°C and maintain this temperature for 12-24 hours. The water formed during imidization will be removed azeotropically and collected in the Dean-Stark trap.

-

Polymer Precipitation and Purification: After cooling to room temperature, slowly pour the viscous polymer solution into a large excess of a non-solvent such as methanol or ethanol with vigorous stirring.

-

The precipitated fibrous polymer is collected by filtration, washed thoroughly with fresh non-solvent, and dried in a vacuum oven at 100-120°C for 24 hours.

Method 2: Melt Polycondensation

This method is suitable for thermally stable monomers and avoids the use of solvents.

Materials:

-

This compound (recrystallized)

-

Aromatic Dianhydride (e.g., PMDA, 6FDA, BTDA, ODPA; purified by sublimation)

-

Catalyst (optional, e.g., zinc acetate, antimony trioxide)

-

Nitrogen or Argon gas (high purity)

Procedure:

-

Monomer Charging: In a polymerization tube equipped with a nitrogen inlet, a vacuum line, and a stirrer, charge equimolar amounts of this compound and the dianhydride. A catalyst can be added at this stage (0.1-0.5 mol% relative to the diol).

-

Initial Heating under Inert Gas: Heat the mixture under a slow stream of nitrogen to a temperature just above the melting point of the monomer with the lower melting point to form a homogeneous melt.

-

Polycondensation under Vacuum: Gradually increase the temperature to 250-300°C while simultaneously applying a vacuum (typically <1 mmHg) to facilitate the removal of the water byproduct.

-

Viscosity Monitoring: Continue the reaction for 2-4 hours, monitoring the increase in melt viscosity by observing the torque on the stirrer.

-

Polymer Isolation: Cool the reactor to room temperature under nitrogen. The solid polymer can then be removed and, if necessary, purified by dissolving in a suitable solvent and precipitating into a non-solvent.

Visualizations

Caption: General workflow for the synthesis and characterization of polyesters.

Application Note: Synthesis of High-Performance Polyimides Incorporating a Naphthalene Moiety

Introduction

This document provides detailed application notes and protocols for the synthesis of high-performance polyimides. Extensive research reveals no direct application of 2,6-Dibromonaphthalene-1,5-diol in polyimide synthesis within readily available scientific literature. This is likely because the diol functional groups are not reactive with dianhydrides in the typical polycondensation reaction that forms polyimides.

As a relevant alternative, this note details the synthesis and properties of polyimides derived from a structurally related naphthalene-containing monomer, 4,4′-(2,6-naphthalenediyl)bis[benzenamine] (NADA) . The synthesis of the NADA monomer starts from 2,6-dibromonaphthalene. The incorporation of the rigid naphthalene structure into the polyimide backbone has been shown to enhance thermal stability, mechanical strength, and dielectric properties, making these materials suitable for advanced applications in microelectronics and aerospace.

Synthesis of the Diamine Monomer: 4,4′-(2,6-naphthalenediyl)bis[benzenamine] (NADA)

The NADA monomer can be synthesized via a Suzuki coupling reaction between 2,6-dibromonaphthalene and 4-aminophenylboronic acid pinacol ester.

Caption: Synthesis of NADA monomer via Suzuki coupling.

Experimental Protocol: NADA Synthesis[1]

-

Reaction Setup: In a 500 mL three-necked flask protected by a nitrogen atmosphere, add 2,6-dibromonaphthalene (2.86 g, 0.01 mol), 4-aminophenylboronic acid pinacol ester (6.56 g, 0.03 mol), tetrabutylammonium bromide (TBAB, 1.00 g, 10 wt%), and tetrakis(triphenylphosphine)palladium [Pd(PPh₃)₄, 0.20 g, 2 wt%].

-

Solvent and Base Addition: Add 60 mL of a 2 mol/L aqueous solution of K₂CO₃ to the flask.

-

Reaction: Stir the mixture at 75–85 °C for 36 hours.

-

Purification: After the reaction, the resulting deep green solution is purified by column chromatography using 100–200 mesh neutral alumina as the stationary phase and a mixture of petroleum ether/ethyl acetate (2:3, v/v) as the mobile phase.

-

Isolation: The solvent is removed by rotary evaporation, and the resulting yellow powder is dried under vacuum to yield the NADA monomer.

Polyimide Synthesis from NADA

A series of polyimide films can be prepared by the ternary polymerization of NADA, 4,4′-oxydianiline (ODA), and pyromellitic dianhydride (PMDA). The properties of the resulting polyimides can be tuned by varying the molar ratio of the NADA monomer.

Caption: Workflow for NADA-based polyimide film synthesis.

Experimental Protocol: Polyimide Film Synthesis[2]

-

Poly(amic acid) (PAA) Synthesis: As an example, for a specific molar ratio, dissolve the diamine monomers NADA and ODA in N,N-dimethylacetamide (DMAc) in a beaker with stirring until complete dissolution. Slowly add pyromellitic dianhydride (PMDA) to the solution and stir at room temperature for 12 hours to form the PAA solution.

-

Film Casting: Uniformly spin-coat the PAA solution onto a clean glass plate.

-

Curing: Place the coated glass plate in an oven at 90 °C for 30 minutes to remove the solvent and obtain the cured PAA film.

-

Thermal Imidization: Carefully peel the PAA film from the glass plate and fix it on a metal frame. Place the frame in an oven and heat at 250 °C for 10 minutes, followed by 350 °C for 10 minutes to complete the imidization process.

Properties of Naphthalene-Containing Polyimides

The incorporation of the NADA monomer into the polyimide structure leads to significant improvements in thermal, mechanical, and dielectric properties.

Table 1: Thermal and Mechanical Properties of NADA-based Polyimide Films[1]

| Property | Value |

| 5% Thermal Weight Loss Temperature (Td5%) | 569 °C |

| Glass Transition Temperature (Tg) | 381 °C |

| Tensile Strength | 96.41 MPa |

| Modulus of Elasticity | 2.45 GPa |

| Elongation at Break | 16.51 - 21.16 % |

Table 2: Dielectric Properties of NADA-based Polyimide Films[1]

| Property | Value |

| Dielectric Constant (Dk) at 1 MHz | 2.82 |

| Dielectric Loss (Df) at 1 MHz | 0.0065 |

| Dielectric Constant (Dk) at 10 GHz (with 5% NADA) | 3.01 |

Conclusion

While this compound does not appear to be a viable monomer for direct polyimide synthesis based on current literature, the use of a structurally similar naphthalene-based diamine, NADA, offers a promising route to high-performance polyimides. The protocols and data presented here provide a solid foundation for researchers and scientists to explore the synthesis and application of these advanced materials. The introduction of the naphthalene ring structure effectively enhances the thermal, mechanical, and dielectric properties of the resulting polyimide films, making them attractive for demanding applications in the electronics industry.

Application Notes and Protocols for 2,6-Dibromonaphthalene-1,5-diol in Semiconducting Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,6-Dibromonaphthalene-1,5-diol as a monomer building block for the synthesis of novel semiconducting polymers. While direct polymerization of this compound is not commonly reported, a prevalent and effective strategy involves a two-step process: initial functionalization of the hydroxyl groups to enhance solubility and stability, followed by polymerization of the modified monomer. This document details the protocols for both the derivatization of the monomer and its subsequent polymerization, along with methods for polymer characterization.

Introduction

Naphthalene-based monomers are of significant interest in the development of organic semiconducting materials due to their rigid, planar aromatic structure, which can facilitate intermolecular π-π stacking and enhance charge transport properties. This compound serves as a valuable precursor for creating such polymers. The presence of two bromine atoms allows for various cross-coupling polymerization reactions, while the diol functionality offers a site for modification to tune the solubility and electronic properties of the resulting polymers. This approach enables the synthesis of a diverse range of semiconducting polymers with potential applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices.

Monomer Functionalization: Alkylation of this compound

To overcome the poor solubility and high reactivity of the hydroxyl groups, which can interfere with polymerization catalysts, this compound is typically converted to a more soluble dialkoxy derivative. This is a critical first step before polymerization.

Experimental Protocol: Synthesis of 1,5-Dialkoxy-2,6-dibromonaphthalene

This protocol outlines a general procedure for the alkylation of this compound. The choice of alkyl halide can be varied to tune the solubility of the resulting monomer and polymer.

Materials:

-

This compound

-

Alkyl halide (e.g., 1-bromooctane, 1-bromododecane)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq.) in anhydrous DMF.

-

Add potassium carbonate (2.5 - 3.0 eq.) to the solution.

-

Slowly add the desired alkyl halide (2.2 - 2.5 eq.) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 1,5-dialkoxy-2,6-dibromonaphthalene.

Table 1: Typical Reagents for Alkylation of this compound

| Reagent | Role | Typical Molar Excess (eq.) |

| This compound | Starting Material | 1.0 |

| Alkyl Halide (e.g., 1-bromooctane) | Alkylating Agent | 2.2 - 2.5 |

| Potassium Carbonate (K₂CO₃) | Base | 2.5 - 3.0 |

| Anhydrous DMF | Solvent | - |

Polymerization of 1,5-Dialkoxy-2,6-dibromonaphthalene

The resulting 1,5-dialkoxy-2,6-dibromonaphthalene monomer can be polymerized with various co-monomers using standard cross-coupling reactions such as Suzuki or Stille polymerization to yield high molecular weight semiconducting polymers.

Experimental Protocol: Suzuki Polycondensation

This protocol describes a typical Suzuki polycondensation reaction between the dialkoxy-dibromonaphthalene monomer and a diboronic acid ester co-monomer.

Materials:

-

1,5-Dialkoxy-2,6-dibromonaphthalene

-

Aryl-diboronic acid or diboronic ester (e.g., Thiophene-2,5-diboronic acid bis(pinacol) ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Phosphine ligand (e.g., P(o-tol)₃, SPhos)

-

Base (e.g., K₂CO₃, CsF)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Phase-transfer catalyst (e.g., Aliquat 336), if using an aqueous base

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, add 1,5-dialkoxy-2,6-dibromonaphthalene (1.0 eq.), the diboronic ester co-monomer (1.0 eq.), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

-

Add the anhydrous solvent and the base. If using an aqueous base, add the phase-transfer catalyst.

-

Degas the reaction mixture by several freeze-pump-thaw cycles.

-

Heat the mixture to 80-120 °C and stir for 24-72 hours.

-

Monitor the increase in molecular weight by Gel Permeation Chromatography (GPC).

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

-

Collect the polymer by filtration.

-

Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.

-

Dry the final polymer under vacuum.

Table 2: Typical Reaction Conditions for Suzuki Polycondensation

| Parameter | Condition |

| Monomers | 1,5-Dialkoxy-2,6-dibromonaphthalene, Aryl-diboronic ester |

| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand |

| Base | K₂CO₃, CsF |

| Solvent | Toluene, Dioxane |

| Temperature | 80 - 120 °C |

| Reaction Time | 24 - 72 hours |

Characterization of the Resulting Polymers

A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships and evaluate their potential for electronic applications.

Table 3: Key Characterization Techniques and Expected Information

| Technique | Information Obtained |

| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), and Polydispersity index (PDI). |

| Nuclear Magnetic Resonance (NMR) | Confirmation of polymer structure and purity. |

| UV-Vis Spectroscopy | Optical properties, including absorption maxima (λₘₐₓ) and optical bandgap (Egopt). |

| Cyclic Voltammetry (CV) | Electrochemical properties, including HOMO and LUMO energy levels and electrochemical bandgap (Egec). |

| Thermogravimetric Analysis (TGA) | Thermal stability of the polymer. |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm). |

| Atomic Force Microscopy (AFM) | Thin-film morphology and surface roughness. |

| X-ray Diffraction (XRD) | Crystalline structure and molecular packing in thin films. |

Visualization of Workflows

The following diagrams illustrate the key experimental workflows described in these application notes.

Caption: Workflow for the functionalization of this compound.

Caption: Workflow for the synthesis of semiconducting polymers via Suzuki polycondensation.

Caption: Workflow for the characterization of the synthesized semiconducting polymer.

Conclusion

This compound is a versatile precursor for the synthesis of novel semiconducting polymers. The protocols outlined in these application notes provide a robust framework for the functionalization of this monomer and its subsequent polymerization. By carefully selecting the alkyl chains for functionalization and the co-monomers for polymerization, a wide array of new materials with tailored properties can be developed for various organic electronic applications. The detailed characterization of these polymers is crucial for establishing structure-property relationships and advancing the design of next-generation organic semiconducting materials.

Application of 2,6-Dibromonaphthalene-1,5-diol in Organic Field-Effect Transistors (OFETs): A Guideline

Abstract

This document provides a detailed theoretical framework and procedural guideline for the investigation of 2,6-Dibromonaphthalene-1,5-diol as a potential active semiconductor in Organic Field-Effect Transistors (OFETs). While direct experimental data for this specific application is not yet prevalent in published literature, this note extrapolates from established principles of organic semiconductor device fabrication and characterization. The protocols outlined herein are intended to serve as a foundational methodology for researchers and scientists exploring the potential of this and similar naphthalene-based small molecules in organic electronics.

Introduction

Organic Field-Effect Transistors (OFETs) are fundamental components of next-generation flexible and low-cost electronics. The performance of these devices is intrinsically linked to the molecular structure and solid-state packing of the organic semiconductor used. Naphthalene and its derivatives are widely explored as building blocks for organic electronic materials due to their inherent aromaticity and tunable electronic properties.[1] this compound, with its rigid naphthalene core, electron-withdrawing bromine substituents, and hydrogen-bonding capable hydroxyl groups, presents an interesting candidate for investigation as a p-type or ambipolar semiconductor. The bromine atoms can enhance inter-molecular interactions and influence molecular packing, while the hydroxyl groups could potentially facilitate self-assembly and improve stability.

This application note details the hypothetical application of this compound in OFETs, providing a basis for its synthesis, device fabrication, and characterization.

Material Properties

A summary of the key chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 84-59-3 | [2][3][4] |

| Molecular Formula | C₁₀H₆Br₂O₂ | [2][4] |

| Molecular Weight | 317.96 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid | [3] |

| Purity | Typically >93% | [3][4] |

Hypothetical Performance Data

As there is no published data on the OFET performance of this compound, the following table presents a range of expected performance metrics based on similar small-molecule organic semiconductors. These values should be considered as target benchmarks for initial experiments.

| Parameter | Symbol | Expected Range | Units |

| Hole Mobility | µh | 10⁻⁴ - 10⁻² | cm²/Vs |

| On/Off Current Ratio | I_on/I_off | > 10⁴ | - |

| Threshold Voltage | V_th | -10 to -40 | V |

Experimental Protocols

The following sections provide detailed protocols for the synthesis, OFET fabrication, and characterization of this compound.

Synthesis and Purification of this compound

While this compound is commercially available, for high-purity semiconductor applications, further purification or custom synthesis may be required. A general synthetic approach often involves the bromination of 1,5-dihydroxynaphthalene.

Protocol 1: Purification by Gradient Sublimation

-

Place the commercially procured this compound in a sublimation apparatus.

-

Evacuate the system to a pressure below 10⁻⁵ Torr.

-

Slowly heat the source material to its sublimation temperature.

-

Collect the purified material on a cooled collector probe.

-

Characterize the purified material using ¹H-NMR, Mass Spectrometry, and Elemental Analysis to confirm purity.

OFET Device Fabrication

A bottom-gate, top-contact (BGTC) architecture is a common and reliable configuration for initial device testing.

Protocol 2: BGTC OFET Fabrication

-

Substrate Cleaning:

-

Sequentially sonicate heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer in deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with an oxygen plasma or UV-ozone for 10 minutes to remove any remaining organic residues and to hydroxylate the surface.

-

-

Dielectric Surface Modification:

-

Prepare a 10 mM solution of octadecyltrichlorosilane (OTS) in anhydrous toluene.

-

Immerse the cleaned substrates in the OTS solution for 30 minutes at room temperature to form a self-assembled monolayer.

-

Rinse the substrates with fresh toluene and isopropanol to remove any unbound OTS.

-

Anneal the substrates at 120°C for 30 minutes.

-

-

Semiconductor Deposition:

-

Place the purified this compound in a thermal evaporator.

-

Deposit a 50 nm thin film of the organic semiconductor onto the OTS-treated Si/SiO₂ substrates at a rate of 0.1-0.2 Å/s. Maintain the substrate at a controlled temperature (e.g., room temperature, 60°C, 90°C) to study the effect on film morphology.

-

-

Source-Drain Electrode Deposition:

-

Deposit 50 nm of gold for the source and drain electrodes through a shadow mask. The channel length (L) and width (W) are defined by the mask (e.g., L = 50 µm, W = 1000 µm).

-

Device Characterization

-

Electrical Characterization:

-

Perform all electrical measurements in a nitrogen-filled glovebox or a vacuum probe station to minimize the effects of ambient air and moisture.

-

Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFETs.

-

From the transfer characteristics in the saturation regime, extract the field-effect mobility (µ), threshold voltage (V_th), and on/off current ratio (I_on/I_off).

-

-

Film Morphology Characterization:

-

Use Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) to characterize the morphology and crystallinity of the deposited semiconductor thin film.

-

Visualizations

Caption: Workflow for the fabrication and characterization of OFETs.

Caption: Relationship between molecular structure and electronic properties.

References

- 1. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS 84-59-3 [matrix-fine-chemicals.com]

- 3. This compound | 84-59-3 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 2,6-Dibromonaphthalene-1,5-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthalene scaffold is a privileged core structure in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and unique photophysical properties. The functionalization of the naphthalene core through carbon-carbon bond-forming reactions is a key strategy for the development of novel compounds. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating these bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

This document provides detailed application notes and a proposed experimental protocol for the Suzuki cross-coupling reaction of 2,6-Dibromonaphthalene-1,5-diol with various aryl and heteroaryl boronic acids. The presence of two bromine atoms and two hydroxyl groups on the naphthalene core makes this substrate an interesting building block for the synthesis of symmetrically substituted 2,6-diaryl-naphthalene-1,5-diols. These products have potential applications as intermediates in the synthesis of novel pharmaceuticals, organic light-emitting diodes (OLEDs), and other functional materials.

Due to the limited availability of specific literature protocols for the Suzuki cross-coupling of this compound, the following experimental guidelines are based on established procedures for structurally similar dihalo- and dihydroxynaphthalenes, as well as general best practices for Suzuki-Miyaura reactions. Optimization of the described conditions may be necessary for specific substrates.

Data Presentation: Reaction Parameters and Reagents

The success of a Suzuki cross-coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The following tables summarize typical components and conditions that have been successfully employed in the Suzuki coupling of related bromonaphthalene derivatives and can serve as a starting point for the reaction with this compound.

Table 1: Typical Palladium Catalysts and Ligands for Suzuki Cross-Coupling of Aryl Bromides

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |

| Pd(PPh₃)₄ | Triphenylphosphine | 1 - 5 | Often used directly, no additional ligand needed. |

| Pd(OAc)₂ | SPhos | 1 - 3 | Effective for sterically hindered substrates. |

| PdCl₂(dppf) | dppf | 1 - 5 | Good for a wide range of aryl bromides. |

| Pd₂(dba)₃ | XPhos | 1 - 3 | Highly active catalyst system for challenging couplings. |

Table 2: Common Bases and Solvents for Suzuki Cross-Coupling Reactions

| Base | Strength | Typical Equivalents | Solvent System | Notes |

| K₂CO₃ | Moderate | 2 - 3 | Toluene/Water, Dioxane/Water | A common and effective base. |

| K₃PO₄ | Strong | 2 - 3 | Toluene, Dioxane | Often used for less reactive aryl bromides. |

| Cs₂CO₃ | Strong | 2 - 3 | Dioxane, THF | Highly effective but more expensive. |

| NaHCO₃ | Weak | 2 - 4 | DME/Water | A milder base, suitable for sensitive substrates. |

Experimental Protocols

Proposed Protocol for the Double Suzuki Cross-Coupling of this compound

This protocol describes a general procedure for the reaction of this compound with an arylboronic acid to synthesize a 2,6-diaryl-naphthalene-1,5-diol derivative.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (2.2 - 2.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 3.0 - 4.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Schlenk flask or sealed reaction vial

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (2.2 - 2.5 equiv), and the base (e.g., K₂CO₃, 3.0 - 4.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the this compound.

-

Reaction: Stir the reaction mixture vigorously and heat to a temperature between 80-100 °C. The optimal temperature may vary depending on the reactivity of the boronic acid.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2,6-diaryl-naphthalene-1,5-diol.

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki cross-coupling of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Stille Coupling of 2,6-Dibromonaphthalene-1,5-diol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Stille cross-coupling of 2,6-Dibromonaphthalene-1,5-diol. Given the absence of a specific, published protocol for this substrate, the following information is based on established methodologies for analogous compounds, particularly other bromonaphthol derivatives and electron-rich aryl bromides. The protocols provided are intended as a robust starting point for reaction optimization.

Introduction and Reaction Principle

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, involving the reaction of an organostannane with an organic halide catalyzed by a palladium complex.[1][2] This reaction is highly valued in organic synthesis due to its tolerance for a wide range of functional groups, including hydroxyl groups, and the stability of the organotin reagents to air and moisture.[3]

The catalytic cycle of the Stille reaction proceeds through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

-